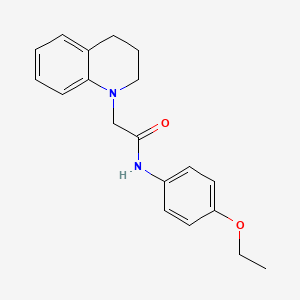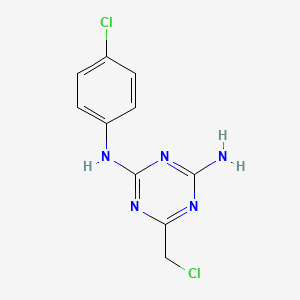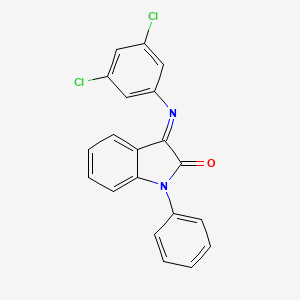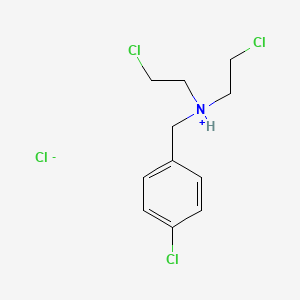
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride typically involves the reaction of benzylamine with p-chlorobenzyl chloride and 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain the desired reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding benzylamine derivatives.
Reduction: Formation of reduced amine products.
Substitution: Formation of substituted benzylamine derivatives.
Applications De Recherche Scientifique
Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride involves its interaction with cellular components, leading to alterations in cell function and signal transduction pathways. The compound targets specific molecular pathways, resulting in changes in cellular behavior and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzylamine, p-chloro-N,N-bis(2-chloroethyl)-, hydrochloride
- Benzylamine, p-chloro-N,N-bis(2-bromoethyl)-, hydrochloride
- Benzylamine, p-chloro-N,N-bis(2-iodoethyl)-, hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of chlorine atoms in the compound enhances its nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
3597-20-4 |
|---|---|
Formule moléculaire |
C11H15Cl4N |
Poids moléculaire |
303.0 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H14Cl3N.ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;/h1-4H,5-9H2;1H |
Clé InChI |
WNXAIFKNBKOPMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C[NH+](CCCl)CCCl)Cl.[Cl-] |
SMILES canonique |
C1=CC(=CC=C1CN(CCCl)CCCl)Cl.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


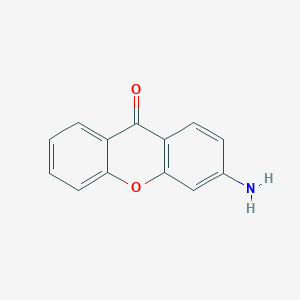
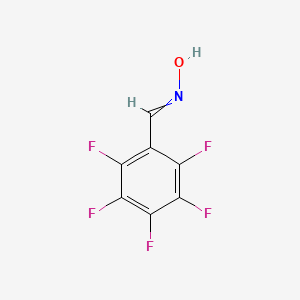
![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)
![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)
![2-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B3032609.png)
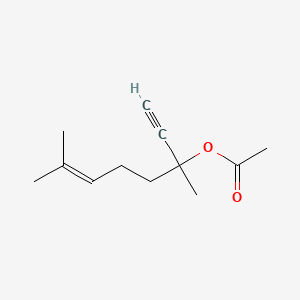
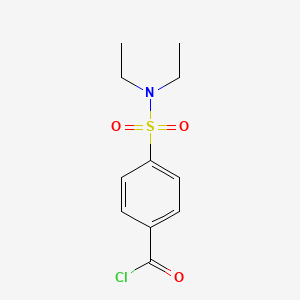
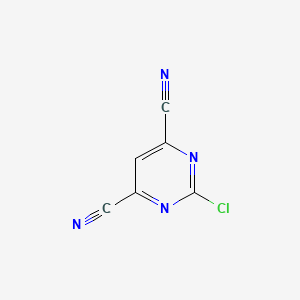
![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)
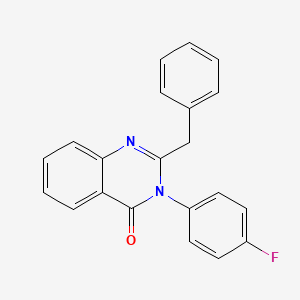
![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)
